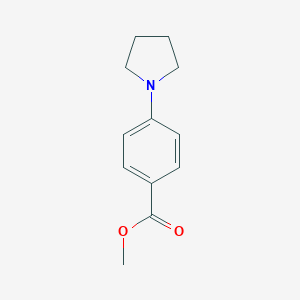

Methyl 4-pyrrolidin-1-ylbenzoate

Description

BenchChem offers high-quality Methyl 4-pyrrolidin-1-ylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-pyrrolidin-1-ylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIVNLQKURGIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426266 | |

| Record name | methyl 4-pyrrolidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129414-26-2 | |

| Record name | methyl 4-pyrrolidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-pyrrolidin-1-ylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 4-pyrrolidin-1-ylbenzoate

Abstract

Methyl 4-pyrrolidin-1-ylbenzoate is an aromatic ester derivative with significant potential in the fields of medicinal chemistry and materials science. Its molecular framework, which incorporates a pyrrolidine ring attached to a methyl benzoate scaffold, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information. This guide is intended for researchers, chemists, and professionals involved in drug discovery and chemical synthesis.

Chemical and Physical Properties

Methyl 4-pyrrolidin-1-ylbenzoate is a solid at room temperature. The core chemical and physical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2][3] |

| CAS Number | 129414-26-2 | [1][2] |

| Melting Point | 140 - 142 °C | |

| Physical Form | Solid | |

| IUPAC Name | methyl 4-(pyrrolidin-1-yl)benzoate | |

| InChI | 1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| InChIKey | XNIVNLQKURGIAY-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of Methyl 4-pyrrolidin-1-ylbenzoate can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is advantageous as it avoids the use of heavy metal catalysts.[4] An alternative, classic approach is the copper-catalyzed Ullmann condensation.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as the 2-isomer.[4][6] The reaction involves the displacement of a halide from methyl 4-halobenzoate by pyrrolidine.

Materials:

-

Methyl 4-fluorobenzoate (or Methyl 4-chlorobenzoate)

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous (or another suitable polar aprotic solvent like DMF or ACN)[6]

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, and begin stirring to create a suspension. Add pyrrolidine (1.2 eq) to the mixture dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.[6]

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure Methyl 4-pyrrolidin-1-ylbenzoate.[6]

Caption: Synthesis workflow for Methyl 4-pyrrolidin-1-ylbenzoate via SNAr.

Structural Characterization

To confirm the identity, purity, and structure of the synthesized Methyl 4-pyrrolidin-1-ylbenzoate, a suite of standard analytical techniques is employed. Quantification can be achieved through chromatographic methods.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, proton environment, and carbon framework of the molecule.[5]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the expected mass of 205.25 g/mol .[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the ester carbonyl (C=O) and C-N bonds.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for assessing the purity of the final product and for quantitative analysis.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it suitable for identifying the compound in complex mixtures or for trace-level quantification.[7]

References

An In-depth Technical Guide to Methyl 4-pyrrolidin-1-ylbenzoate (CAS: 129414-26-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-pyrrolidin-1-ylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a methyl benzoate moiety functionalized with a pyrrolidine ring, makes it a valuable intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug discovery, including its role as a precursor to targeted therapies.

Chemical and Physical Properties

Methyl 4-pyrrolidin-1-ylbenzoate is a solid compound with a melting point in the range of 140-142°C.[1] Its molecular formula is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol .

| Property | Value | Reference(s) |

| CAS Number | 129414-26-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | |

| Melting Point | 140-142 °C | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate

The synthesis of Methyl 4-pyrrolidin-1-ylbenzoate can be achieved through several established synthetic methodologies, most notably via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. These methods facilitate the formation of the crucial C-N bond between the aromatic ring and the pyrrolidine nitrogen.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of similar N-aryl amines and provides a reliable method for the preparation of Methyl 4-pyrrolidin-1-ylbenzoate.[2]

Materials:

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

-

Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 4-pyrrolidin-1-ylbenzoate.

-

Experimental Workflow:

Caption: Ullmann Condensation Workflow for Synthesis.

Spectral Characterization

While specific, authenticated spectra for Methyl 4-pyrrolidin-1-ylbenzoate are not widely available in public databases, the expected spectral data can be inferred from the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl group of the ester, and the methylene protons of the pyrrolidine ring. The aromatic protons would likely appear as two doublets in the downfield region. The methyl ester protons would be a singlet, and the pyrrolidine protons would appear as multiplets in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the pyrrolidine ring.

Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.25 g/mol ).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic C=C stretching, and C-N stretching of the tertiary amine.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | 1725 - 1705 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O | Stretch | 1300 - 1100 |

| C-N | Stretch | 1250 - 1020 |

Applications in Drug Discovery and Development

The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key binding motif for various biological targets.[3] Derivatives of 4-(pyrrolidinyl)benzoic acid have been investigated as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), with IC₅₀ values in the nanomolar range, suggesting potential applications in the treatment of inflammatory diseases such as asthma.[4]

Role as a Synthetic Intermediate

Methyl 4-pyrrolidin-1-ylbenzoate serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.

One notable potential application is in the synthesis of targeted cancer therapies. For instance, related structures are utilized in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While a direct role in the synthesis of the well-known EGFR inhibitor Gefitinib is not explicitly detailed for this specific isomer, the general synthetic strategies for such quinazoline-based inhibitors often involve intermediates with similar structural features.

Logical Relationship:

Caption: Potential Role in Drug Discovery.

Safety Information

Methyl 4-pyrrolidin-1-ylbenzoate should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

Conclusion

Methyl 4-pyrrolidin-1-ylbenzoate is a valuable chemical entity with significant potential for application in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-pyrrolidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-pyrrolidin-1-ylbenzoate. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key physical data, outlines detailed experimental protocols for its characterization, and presents a plausible synthetic route.

Core Physical and Chemical Properties

Methyl 4-pyrrolidin-1-ylbenzoate is a solid organic compound. The core structure features a methyl benzoate group substituted with a pyrrolidine ring at the para position. This substitution influences its physical properties, such as melting point and solubility.

Quantitative Data Summary

A summary of the available quantitative data for Methyl 4-pyrrolidin-1-ylbenzoate is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others are predicted based on structurally similar compounds due to a lack of available experimental data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | N/A |

| Molecular Weight | 205.25 g/mol | [Calculated] |

| Melting Point | 140 - 142 °C | |

| Boiling Point | 324.2 ± 25.0 °C | [Predicted for isomer][1] |

| Physical Form | Solid | |

| Density | Estimated range: 1.07 - 1.17 g/cm³ | [Inferred from related compounds][1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a plausible synthetic route are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate

A plausible and efficient method for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Materials:

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, methyl 4-bromobenzoate (1.0 equivalent), and pyrrolidine (1.2 equivalents) via syringe.

-

Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-pyrrolidin-1-ylbenzoate.[2]

References

In-Depth Technical Guide: Structure Elucidation of Methyl 4-pyrrolidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-pyrrolidin-1-ylbenzoate. It includes detailed experimental protocols for key analytical techniques, summarized quantitative data, and visualizations to aid in understanding the molecular structure and the workflow for its characterization.

Compound Overview

Methyl 4-pyrrolidin-1-ylbenzoate is an organic compound with the chemical formula C₁₂H₁₅NO₂. It features a central benzene ring substituted with a methyl ester group and a pyrrolidine ring at the para (4) position. This structure makes it a subject of interest in medicinal chemistry and materials science.

Chemical Structure:

Caption: Molecular Structure of Methyl 4-pyrrolidin-1-ylbenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-pyrrolidin-1-ylbenzoate is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Appearance | Solid |

| Melting Point | 140 - 142 °C |

| IUPAC Name | methyl 4-(pyrrolidin-1-yl)benzoate |

| CAS Number | 129414-26-2 |

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and literature-based spectroscopic data used for the structure elucidation of Methyl 4-pyrrolidin-1-ylbenzoate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -COOCH₃) |

| 6.54 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -N(CH₂)₂) |

| 3.83 | s | 3H | -COOCH₃ |

| 3.32 | t, J = 6.4 Hz | 4H | -N-(CH₂ -CH₂)₂ |

| 2.01 | t, J = 6.4 Hz | 4H | -N-(CH₂-CH₂ )₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | -C OOCH₃ |

| 151.5 | Ar-C (para to -COOCH₃) |

| 131.2 | Ar-CH (ortho to -COOCH₃) |

| 118.9 | Ar-C (ipso to -COOCH₃) |

| 111.0 | Ar-CH (ortho to -N(CH₂)₂) |

| 51.5 | -COOC H₃ |

| 47.5 | -N-(C H₂-CH₂)₂ |

| 25.4 | -N-(CH₂-C H₂)₂ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Method: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2850 | Medium | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (ester) |

| 1605, 1520 | Strong | C=C stretch (aromatic) |

| 1275 | Strong | C-O stretch (ester) |

| 1170 | Strong | C-N stretch (aromatic amine) |

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| 206.1176 | 100 | [M+H]⁺ (Molecular Ion) |

| 174.0917 | 45 | [M+H - CH₃OH]⁺ |

| 146.0968 | 60 | [M+H - COOCH₃]⁺ |

| 70.0651 | 30 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the chemical structure.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

Methyl 4-pyrrolidin-1-ylbenzoate sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of Methyl 4-pyrrolidin-1-ylbenzoate into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Transfer the solution to an NMR tube using a pipette.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

-

Acquire the ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference the chemical shifts to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Spatula and weighing paper

-

Methyl 4-pyrrolidin-1-ylbenzoate sample

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Gently mix and then thoroughly grind the sample and KBr together for several minutes to obtain a fine, homogeneous powder.

-

Transfer the powder to the pellet-forming die.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition: Run a background scan with an empty sample compartment to measure the spectrum of the ambient environment.

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The spectrometer software will automatically generate the final absorbance or transmittance spectrum. Identify and label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with an ESI source

-

HPLC-grade methanol or acetonitrile

-

Syringe pump and sample vials

-

Methyl 4-pyrrolidin-1-ylbenzoate sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound like Methyl 4-pyrrolidin-1-ylbenzoate.

Caption: Workflow for the synthesis, purification, and structure elucidation of Methyl 4-pyrrolidin-1-ylbenzoate.

Disclaimer: The spectroscopic data presented in this guide is based on predictions and data from structurally similar compounds due to the limited availability of published experimental data for Methyl 4-pyrrolidin-1-ylbenzoate. This information is intended for educational and research purposes.

Spectroscopic and Synthetic Profile of Methyl 4-pyrrolidin-1-ylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-pyrrolidin-1-ylbenzoate, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data and established experimental protocols for its synthesis and characterization. The information herein is intended to serve as a robust resource for the targeted synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-pyrrolidin-1-ylbenzoate. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-5' | 1.95 - 2.05 | Multiplet | - |

| H-3', H-4' | 3.25 - 3.35 | Multiplet | - |

| -OCH₃ | 3.85 | Singlet | - |

| H-2, H-6 | 6.50 - 6.60 | Doublet | ~9.0 |

| H-3, H-5 | 7.85 - 7.95 | Doublet | ~9.0 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Chemical shifts are estimated based on substituent effects on the benzene ring and known values for pyrrolidine and methyl benzoate moieties.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2', C-5' | 25.5 |

| C-3', C-4' | 47.5 |

| -OCH₃ | 51.5 |

| C-2, C-6 | 111.0 |

| C-4 | 119.0 |

| C-3, C-5 | 131.5 |

| C-1 | 152.0 |

| C=O | 167.0 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Predicted values are based on additive models and comparison with similar aromatic esters and N-aryl pyrrolidines.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2850 | Medium |

| C=O Stretch (Ester) | 1715 - 1700 | Strong |

| Aromatic C=C Stretch | 1605, 1520 | Strong, Medium |

| C-N Stretch | 1340 - 1250 | Strong |

| C-O Stretch (Ester) | 1280 - 1240 | Strong |

Predicted values are based on characteristic group frequencies for aromatic esters and tertiary amines.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 174 | [M - OCH₃]⁺ |

| 146 | [M - COOCH₃]⁺ |

| 135 | [M - C₄H₈N]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted based on the stability of resulting carbocations and radical species.

Experimental Protocols

The following protocols describe a robust method for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate and the standard procedures for acquiring the spectroscopic data.

Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate from commercially available starting materials.[1][2]

Materials:

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox, an oven-dried Schlenk flask is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: The flask is removed from the glovebox and placed under an inert atmosphere. Anhydrous toluene is added, followed by methyl 4-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents) via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-pyrrolidin-1-ylbenzoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the purified product is prepared on a salt plate (NaCl or KBr), or a KBr pellet is made if the sample is solid. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a GC-MS system with an electron ionization (EI) source. The purified sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The mass spectrometer is set to scan a mass range of m/z 40-500.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis workflow for Methyl 4-pyrrolidin-1-ylbenzoate.

Caption: Workflow for spectroscopic analysis.

References

Methyl 4-pyrrolidin-1-ylbenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties and synthetic pathways of Methyl 4-pyrrolidin-1-ylbenzoate, a key intermediate in pharmaceutical research and development. The information is presented to be a valuable resource for laboratory and process development activities.

Physicochemical Properties

The accurate determination of physical constants such as melting and boiling points is critical for the characterization and quality control of chemical compounds.

| Property | Value | Source |

| Melting Point | 140 - 142 °C | Sigma-Aldrich[1] |

| Boiling Point | 338.9 ± 25.0 °C (Predicted) | ChemicalBook [2] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered Methyl 4-pyrrolidin-1-ylbenzoate is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or mineral oil

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing heating oil, making sure the oil level is above the side arm.[5][6]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6]

Synthetic Pathway and Workflow

The synthesis of Methyl 4-pyrrolidin-1-ylbenzoate can be achieved through several established organic chemistry reactions. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable starting material. Below is a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate.

Another viable synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Caption: General workflow for Buchwald-Hartwig amination synthesis.

References

- 1. methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2 [sigmaaldrich.com]

- 2. METHYL 4-PYRROLIDIN-1-YLBENZOATE | 129414-26-2 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility and Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-pyrrolidin-1-ylbenzoate in organic solvents. While specific quantitative solubility data is not widely available in published literature, this document outlines the expected solubility based on the compound's structure and general chemical principles. Furthermore, it details comprehensive experimental protocols for both the determination of solubility and the chemical synthesis of the title compound, including workflows for common synthetic routes.

Solubility of Methyl 4-pyrrolidin-1-ylbenzoate

Methyl 4-pyrrolidin-1-ylbenzoate is an aromatic ester containing a polar tertiary amine (the pyrrolidine ring) and a methyl ester group, balanced by a nonpolar aromatic ring. This structure dictates its solubility, following the principle of "like dissolves like." Esters are generally soluble in a wide range of organic solvents but have limited solubility in water.[1][2] The presence of the pyrrolidine and ester groups allows for dipole-dipole interactions and hydrogen bond acceptance with protic solvents.[3]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of Methyl 4-pyrrolidin-1-ylbenzoate in various classes of organic solvents. This information is inferred from the properties of structurally similar aromatic esters and tertiary amines.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of both the solvent and the solute, particularly the ester and amine functionalities, promotes strong dipole-dipole interactions, leading to good solvation. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The compound can act as a hydrogen bond acceptor with alcohol solvents. However, the nonpolar aromatic portion may limit very high solubility compared to polar aprotic solvents. |

| Esters | Ethyl Acetate | Moderate to High | "Like dissolves like" principle applies, as both are esters. Ethyl acetate is a common solvent for the purification of this compound.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solute interacts favorably with aromatic solvents through π-stacking. Toluene is a common solvent used in its synthesis.[5] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low | These nonpolar solvents are generally poor at solvating the polar ester and amine functionalities of the molecule. They are often used as anti-solvents or as the weak component in chromatography eluents.[4] |

| Water | H₂O | Low to Insoluble | The large, nonpolar hydrocarbon backbone (aromatic ring and pyrrolidine alkyl chain) outweighs the polarity of the ester and amine groups, leading to poor aqueous solubility.[1][3] |

Experimental Protocols

This section provides detailed methodologies for determining the solubility of Methyl 4-pyrrolidin-1-ylbenzoate and for its chemical synthesis via common, effective routes.

Protocol for Determination of Solubility

This protocol describes a general gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.[6][7]

Materials:

-

Methyl 4-pyrrolidin-1-ylbenzoate (solid)

-

Solvent of interest (e.g., Acetone)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Micropipettes or burette

-

Spatula

Procedure:

-

Preparation: Place a small magnetic stir bar into a clean, dry vial.

-

Initial Addition: Accurately weigh a small amount of Methyl 4-pyrrolidin-1-ylbenzoate (e.g., 10 mg) and add it to the vial. Record the exact mass.

-

Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 0.2 mL).[6]

-

Equilibration: Cap the vial securely and place it in the constant temperature bath. Stir the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is approached.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Titration:

-

If the solid has completely dissolved, add another accurately weighed portion of the compound (e.g., 5-10 mg), record the new total mass, and return the vial to stir at constant temperature.

-

If undissolved solid remains, add small, precise increments of the solvent (e.g., 0.1 mL) until all the solid dissolves. Record the new total volume after each addition.[6]

-

-

Calculation: Once a saturated solution is obtained (either by adding solute to full dissolution or by dissolving all solute and noting the mass), the solubility can be calculated in units such as mg/mL or g/100mL.

-

Confirmation: To ensure saturation, the process can be repeated at the same temperature, approaching equilibrium from a supersaturated state (i.e., by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature, observing for precipitation).

Synthesis Protocols

Methyl 4-pyrrolidin-1-ylbenzoate is typically synthesized via carbon-nitrogen (C-N) bond formation on the aromatic ring. The two most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.[5][8]

This method involves the reaction of an activated aryl halide, such as methyl 4-fluorobenzoate, with pyrrolidine. The electron-withdrawing ester group activates the ring, facilitating nucleophilic attack.[8]

Materials:

-

Methyl 4-fluorobenzoate

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Reaction vessel (e.g., 3-neck round-bottom flask)

-

Reflux condenser, dropping funnel, nitrogen inlet

-

Heating mantle and magnetic stirrer

Procedure:

-

Reactor Setup: Assemble a clean, dry reaction vessel equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Purge the system with nitrogen.

-

Charging Reagents: To the vessel, add anhydrous toluene, methyl 4-fluorobenzoate (1.0 eq), and powdered anhydrous potassium carbonate (2.0 eq).[8]

-

Addition of Pyrrolidine: Begin stirring the suspension. Add pyrrolidine (1.2 eq) dropwise to the mixture over a period of approximately 1 hour. An exotherm may be observed; maintain the internal temperature below 40 °C if necessary.[8]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter the suspension to remove inorganic salts (K₂CO₃ and KF). Wash the filter cake with additional toluene.

-

Combine the filtrate and washes. Wash the organic phase sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

-

Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure Methyl 4-pyrrolidin-1-ylbenzoate.[8]

-

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond and is often preferred for its milder conditions and broader scope compared to SNAr.[5]

Materials:

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

XPhos (phosphine ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Toluene, anhydrous

-

Ethyl acetate

-

Deionized water and Brine

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

-

Reactor Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).[5]

-

Addition of Reactants: Evacuate and backfill the Schlenk tube with the inert gas (repeat 3 times). Through a syringe, add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 eq) and pyrrolidine (1.2 eq).[5]

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product.[5]

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for SNAr Synthesis.

Caption: Workflow for Buchwald-Hartwig Synthesis.

References

- 1. tutorchase.com [tutorchase.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate, a valuable building block in medicinal chemistry and pharmaceutical development. The primary synthetic route detailed is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction.[1][2] This method is often preferred due to its high efficiency and milder reaction conditions compared to other methods like Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation.[1] The protocol outlines the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and characterization methods.

Introduction

Methyl 4-(pyrrolidin-1-yl)benzoate is a key intermediate in the synthesis of various biologically active molecules. The formation of the carbon-nitrogen (C-N) bond between the pyrrolidine ring and the methyl benzoate moiety is a critical transformation. The Buchwald-Hartwig amination has emerged as a powerful tool for such transformations, offering a broad substrate scope and functional group tolerance.[2] This reaction typically involves the coupling of an aryl halide (in this case, methyl 4-bromobenzoate) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] Careful selection of the ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as hydrodehalogenation.[3][4]

Synthetic Pathway: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[2]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate via Buchwald-Hartwig amination.

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalent | Representative Mass/Volume |

| Methyl 4-bromobenzoate | 215.06 | 1.0 | 2.15 g |

| Pyrrolidine | 71.12 | 1.2 | 1.0 mL |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 45 mg |

| XPhos | 476.65 | 0.04 | 191 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.35 g |

| Toluene (anhydrous) | - | - | 20 mL |

Experimental Protocol

Materials and Equipment

-

Reactors: 100 mL round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle.

-

Reagents:

-

Methyl 4-bromobenzoate (≥98%)

-

Pyrrolidine (≥99%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous, ≥99.5%)

-

-

Work-up and Purification:

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine solution

-

Procedure

-

Reactor Preparation: A 100 mL round-bottom flask is thoroughly dried and purged with an inert gas (Nitrogen or Argon).

-

Charging Reagents: To the flask, add methyl 4-bromobenzoate (1.0 eq), Palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Solvent and Amine: Add anhydrous toluene (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure Methyl 4-(pyrrolidin-1-yl)benzoate.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: Solid[6]

-

Melting Point: 140 - 142 °C[6]

-

Purity: ≥95%[6]

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight (C₁₂H₁₅NO₂).

-

Infrared Spectroscopy (IR): To identify key functional groups.

-

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive catalyst, low reaction temperature, inappropriate base.[3] | Ensure the catalyst and ligand are active and not oxidized. Gradually increase the reaction temperature. Confirm the appropriate base is being used.[4] |

| Presence of Methyl Benzoate as a Byproduct | Hydrodehalogenation of the starting material.[3][4] | Optimize the catalyst-ligand system; bulky, electron-rich ligands can suppress this side reaction. Consider lowering the reaction temperature.[4] |

| Formation of 4-(pyrrolidin-1-yl)benzoic acid | Hydrolysis of the methyl ester.[3] | Ensure anhydrous reaction conditions and minimize contact time with aqueous solutions during work-up.[3] |

| Difficult Purification | Co-eluting byproducts.[3] | Optimize the column chromatography conditions (e.g., solvent system, gradient). |

Safety Considerations

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described Buchwald-Hartwig amination protocol provides an effective and high-yielding method for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate. This protocol is scalable and utilizes commercially available starting materials, making it suitable for both academic research and industrial applications in drug discovery and development. Careful control of reaction parameters and purification procedures is essential for obtaining a high-purity product.

References

Application Notes: Buchwald-Hartwig Amination for the Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that were previously difficult to access.[1] The synthesis of Methyl 4-pyrrolidin-1-ylbenzoate, a valuable building block in drug discovery, can be efficiently achieved by coupling an aryl halide, such as Methyl 4-bromobenzoate, with pyrrolidine using this methodology.[3]

Core Reaction Components

The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components:

-

Palladium Precatalyst: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), or from a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] Modern, well-defined precatalysts that readily form the active LPd(0) species upon exposure to a base are also widely used to improve efficiency and reproducibility.[4]

-

Phosphine Ligand: The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2] For coupling secondary cyclic amines like pyrrolidine, bulky, electron-rich biaryl phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective.[5][6] The choice of ligand can significantly impact reaction rate, yield, and the suppression of side reactions.[3]

-

Base: A base is required to deprotonate the amine-palladium complex, which precedes the final reductive elimination step.[1] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is the most common choice for this type of transformation due to its ability to promote high reaction rates.[2][4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher catalyst loadings or longer reaction times.[2][4]

-

Solvent: Anhydrous, non-protic solvents are necessary. Toluene and dioxane are the most frequently used solvents for the Buchwald-Hartwig amination.[2][6]

Mechanism and Side Reactions

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Methyl 4-bromobenzoate), forming a Pd(II) complex.[4]

-

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form a palladium-amido complex.[1]

-

Reductive Elimination: The desired C-N bond is formed as the product, Methyl 4-pyrrolidin-1-ylbenzoate, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][4]

A common side reaction is the hydrodehalogenation of the aryl halide starting material, which results in the formation of methyl benzoate.[6][7] This can be minimized by optimizing the choice of ligand, base, and reaction temperature.[6]

Data Summary

Table 1: Reagents for Methyl 4-pyrrolidin-1-ylbenzoate Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Typical Amount (for 1 mmol scale) |

| Methyl 4-bromobenzoate | 215.04 | 1.0 | 215 mg |

| Pyrrolidine | 71.12 | 1.2 | 0.10 mL (86 mg) |

| Pd(OAc)₂ | 224.5 | 0.02 (2 mol%) | 4.5 mg |

| XPhos | 476.6 | 0.04 (4 mol%) | 19.1 mg |

| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 135 mg |

| Toluene (anhydrous) | - | - | 5 mL |

Table 2: Optimized Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Catalyst System | Pd(OAc)₂ / XPhos | A robust system for coupling secondary amines. RuPhos is also an excellent alternative.[5] |

| Base | Sodium tert-butoxide | Provides high reaction rates. Must be fresh and handled under inert atmosphere.[6] |

| Solvent | Toluene or Dioxane | Must be anhydrous and degassed to prevent catalyst deactivation.[6] |

| Temperature | 80 - 110 °C | Optimal temperature depends on the specific ligand and substrate.[7] |

| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and phosphine ligand.[2][6] |

Experimental Protocol

Materials:

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[3][6]

-

Reagent Addition: Remove the Schlenk tube from the glovebox. Add methyl 4-bromobenzoate (1.0 eq) followed by anhydrous toluene. Degas the resulting suspension by bubbling argon through it for 10-15 minutes. Finally, add pyrrolidine (1.2 eq) via syringe.[3]

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[8]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 4-pyrrolidin-1-ylbenzoate as the final product.[3]

Visualizations

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Ullmann Condensation Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pyrrolidin-1-ylbenzoate is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a variety of functional molecules. The formation of the N-aryl bond between the pyrrolidine ring and the benzoate moiety is a critical step in its synthesis. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and classical method for achieving this transformation.[1][2] This application note details a comprehensive protocol for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate via the Ullmann condensation of methyl 4-bromobenzoate and pyrrolidine.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications, including the use of ligands and optimized reaction conditions, have made this reaction more versatile and applicable to a wider range of substrates.[3][4] This protocol is based on established procedures for similar N-arylation reactions and is designed to be a reliable method for the laboratory-scale synthesis of the target compound.[5]

Reaction Scheme

The Ullmann condensation for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate proceeds as follows:

Data Presentation

The following table summarizes the reactants, reagents, and their quantitative data for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate.

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Representative Mass/Volume | Role |

| Methyl 4-bromobenzoate | 215.06 | 1.0 | 2.15 g | Aryl halide substrate |

| Pyrrolidine | 71.12 | 1.2 | 1.0 mL | Amine nucleophile |

| Copper(I) oxide (Cu₂O) | 143.09 | 0.1 | 0.143 g | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |

| 2-Ethoxyethanol | 90.12 | - | 20 mL | Solvent |

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of the ortho-isomer, Methyl 2-(pyrrolidin-1-yl)benzoate.[5]

Materials:

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Copper(I) oxide (Cu₂O)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

2-Ethoxyethanol

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[5] b. Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).[5]

2. Reaction: a. Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.[5] b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[5]

3. Work-up: a. Allow the reaction mixture to cool to room temperature.[5] b. Pour the mixture into a separatory funnel containing 50 mL of water.[5] c. Extract the aqueous layer with diethyl ether (3 x 50 mL).[5] d. Combine the organic layers and wash with brine (2 x 30 mL).[5] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

4. Purification: a. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 4-pyrrolidin-1-ylbenzoate.[5]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Pyrrolidine is a flammable and corrosive liquid. Handle with care.

-

2-Ethoxyethanol is a combustible liquid and can be harmful if inhaled or absorbed through the skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Discussion

The Ullmann condensation is a powerful tool for the formation of C-N bonds. The use of a copper(I) oxide catalyst and a high-boiling polar solvent like 2-ethoxyethanol are typical for this type of reaction, which often requires elevated temperatures to proceed at a reasonable rate.[5] The presence of an electron-withdrawing group (the methyl ester) on the aryl halide substrate can facilitate the reaction.[1] Potassium carbonate acts as a base to deprotonate the pyrrolidine, increasing its nucleophilicity.

For researchers seeking milder reaction conditions, the use of ligands such as L-proline or N,N-dimethylglycine in combination with a copper catalyst could be explored. These ligands have been shown to promote Ullmann-type couplings at lower temperatures.[3][4]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate via the Ullmann condensation. The provided data and experimental workflow are intended to guide researchers in the successful synthesis of this important chemical intermediate. The methodology is based on well-established principles of copper-catalyzed cross-coupling reactions and can be adapted for the synthesis of related N-aryl compounds.

References

Scalable Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of Methyl 4-pyrrolidin-1-ylbenzoate, a key intermediate in pharmaceutical development. The presented methodologies focus on efficiency, scalability, and cost-effectiveness, providing a valuable resource for process chemists and researchers in the life sciences.

Introduction

Methyl 4-pyrrolidin-1-ylbenzoate is a valuable building block in medicinal chemistry, frequently utilized as a precursor for a diverse range of biologically active molecules. The efficient and robust synthesis of this intermediate is critical for advancing drug discovery and development programs. This document outlines two primary scalable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Synthetic Methodologies

The formation of the C-N bond between the pyrrolidine ring and the methyl benzoate moiety is the key transformation in the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate. Two of the most effective and scalable methods to achieve this are:

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide, such as methyl 4-fluorobenzoate, with pyrrolidine. The electron-withdrawing ester group activates the aromatic ring, facilitating nucleophilic attack by the amine. This approach is often preferred for large-scale synthesis due to its operational simplicity, the use of readily available starting materials, and the avoidance of expensive and potentially toxic heavy metal catalysts.[1]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route to form C-N bonds.[2][3] It typically involves the reaction of an aryl halide (e.g., methyl 4-bromobenzoate) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] While often providing excellent yields under mild conditions, the cost of the catalyst system and the need to remove residual palladium from the final product are important considerations for industrial-scale production.[2]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the scalable synthesis of Methyl 4-pyrrolidin-1-ylbenzoate via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. The data for the SNAr reaction is based on a protocol for the analogous Methyl 2-(pyrrolidin-1-yl)benzoate, which is expected to have similar efficiency for the 4-isomer.[1]

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Aryl Halide | Methyl 4-fluorobenzoate | Methyl 4-bromobenzoate |

| Amine | Pyrrolidine | Pyrrolidine |

| Catalyst | None | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | None | XPhos or similar phosphine ligand |

| Base | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene | Toluene |

| Temperature | Reflux (~110 °C) | 80-110 °C |

| Reaction Time | 12-18 hours | 12-24 hours |

| Molar Equivalents | ||

| Aryl Halide | 1.0 | 1.0 |

| Pyrrolidine | 1.2 | 1.2 |

| Base | 2.0 | 1.4 |

| Catalyst | N/A | 2 mol% |

| Ligand | N/A | 4 mol% |

| Typical Yield | High (expected >90%) | High (often >90%) |

| Purification | Filtration, Aqueous Washes, Vacuum Distillation | Filtration, Aqueous Washes, Column Chromatography |

Experimental Protocols

Protocol 1: Scalable Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a robust and scalable method for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate starting from methyl 4-fluorobenzoate and pyrrolidine.

Materials and Equipment:

-

50 L glass-lined reactor with overhead stirrer, temperature control, reflux condenser, and nitrogen inlet/outlet

-

Methyl 4-fluorobenzoate (≥98%)

-

Pyrrolidine (≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)

-

Toluene, anhydrous (≥99.5%)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

Procedure:

-

Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.

-

Charging Reagents:

-

To the inerted reactor, add anhydrous toluene (20 L).

-

Add Methyl 4-fluorobenzoate (2.0 kg, 12.98 mol).

-

Add powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol, 2.0 equiv).

-

Begin stirring the suspension at approximately 200 RPM.

-

-

Addition of Pyrrolidine:

-

In a separate vessel, measure Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv).

-

Transfer the pyrrolidine to an addition funnel.

-

Add the pyrrolidine dropwise to the stirred reactor suspension over a period of 1 hour. Maintain the internal temperature below 40 °C; use a cooling mantle if necessary to control any initial exotherm.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).

-

Maintain the reaction at reflux for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

-

Filter the suspension to remove the inorganic salts (K₂CO₃ and KF).

-

Wash the filter cake with toluene (2 x 2 L).

-

Combine the filtrate and washes.

-

Wash the organic phase sequentially with deionized water (2 x 10 L) and brine (1 x 10 L).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

Purify the resulting crude oil by vacuum distillation to yield Methyl 4-pyrrolidin-1-ylbenzoate as a pale yellow oil.

-

Protocol 2: Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate via Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate using a palladium-catalyzed cross-coupling reaction.

Materials and Equipment:

-

Oven-dried Schlenk tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Methyl 4-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous toluene via syringe.

-

Add methyl 4-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents) via syringe.

-

-

Reaction:

-

Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[2]

-

-

Work-up:

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-pyrrolidin-1-ylbenzoate.[2]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the SNAr synthesis.

Caption: Workflow for the scalable SNAr synthesis.

Safety Considerations

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

-

Pyrrolidine is a volatile and corrosive liquid and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion